molecular formula C16H23BN2O3 B1403339 1-Cyclopropyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea CAS No. 874299-10-2

1-Cyclopropyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

Cat. No. B1403339
M. Wt: 302.2 g/mol
InChI Key: ACKDOJJTBQCPSH-UHFFFAOYSA-N
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Description

“1-Cyclopropyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea” is a complex organic compound. It contains a cyclopropyl group, a phenyl group, and a tetramethyl-1,3,2-dioxaborolan-2-yl group . The compound is likely to be used in the field of organic synthesis .

Scientific Research Applications

Molecular Structure and Spectroscopy

1-Cyclopropyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea and its related compounds have been extensively studied for their molecular structure. These compounds are synthesized through multi-step reactions and characterized using FTIR, NMR spectroscopy, and mass spectrometry. X-ray diffraction and Density Functional Theory (DFT) are employed to confirm the structures and analyze molecular conformations. These studies reveal a strong consistency between the molecular structures optimized by DFT and the crystal structures determined by single-crystal X-ray diffraction, indicating the robustness of the synthetic methods and the reliability of the analytical techniques used in the characterization of these compounds (Huang et al., 2021), (Huang et al., 2021).

In Vitro Applications and Cytotoxicity

The compounds related to 1-Cyclopropyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea have shown promise in in vitro applications. For instance, boronated phosphonium salts containing similar structural motifs have been synthesized and their structures fully characterized. These compounds have been investigated for their cytotoxicities and boron uptake in vitro using human glioblastoma and canine kidney tubule cells, revealing specific compounds that exhibit low cytotoxicity while effectively delivering boron to target cells, which is significant for potential applications in medicinal chemistry and cancer therapy (Morrison et al., 2010).

Material Science and Catalysis

The derivatives of 1-Cyclopropyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea have been explored in the context of material science and catalysis. For example, certain compounds have been synthesized and studied for their corrosion inhibition performance, revealing their potential in protecting materials from corrosion. The inhibition action is assumed to occur via adsorption on the material surface through active centers contained in the molecules (Mistry et al., 2011).

Synthetic Methodology and Chemical Properties

The synthetic methodologies to create compounds structurally related to 1-Cyclopropyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea are varied and intricate, often involving palladium-catalyzed reactions and other complex chemical processes. The studies not only outline the synthetic routes but also delve into the chemical properties and reactivities of these compounds, contributing to a deeper understanding of their potential applications in various fields of science (Takagi & Yamakawa, 2013), (Liao et al., 2022).

properties

IUPAC Name

1-cyclopropyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BN2O3/c1-15(2)16(3,4)22-17(21-15)11-6-5-7-13(10-11)19-14(20)18-12-8-9-12/h5-7,10,12H,8-9H2,1-4H3,(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKDOJJTBQCPSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Cyclopropyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
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1-Cyclopropyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
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1-Cyclopropyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
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1-Cyclopropyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
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1-Cyclopropyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
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1-Cyclopropyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

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